Clorsulon
描述
Molecular Architecture and Stereochemical Considerations
This compound’s structure features a 1,3-benzenedisulfonamide backbone substituted with an amino group at position 4 and a trichloroethenyl group at position 6 (Figure 1). The planar benzene ring enables π-π interactions, while the sulfonamide moieties (–SO₂NH₂) contribute to hydrogen-bonding potential. The trichloroethenyl substituent (–C(Cl)=CCl₂) introduces steric bulk and electron-withdrawing effects, influencing reactivity and binding to biological targets.
Stereochemistry : this compound lacks chiral centers, as confirmed by its symmetric substitution pattern and absence of optical activity reports. The rigid trichloroethenyl group restricts rotation around the C–C bond, imposing a fixed spatial arrangement that may enhance target specificity.
Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior
This compound exhibits well-defined phase transitions under controlled conditions:
| Property | Value | Source |
|---|---|---|
| Melting Point | 194–203°C | |
| Boiling Point (Predicted) | 651.7 ± 65.0°C | |
| Density | 1.800 ± 0.06 g/cm³ | |
| Vapor Pressure | 6.13 × 10⁻¹¹ Pa (25°C) |
The compound is thermally stable below 200°C but may decompose at higher temperatures, releasing chlorine-containing gases. Storage under inert atmospheres (e.g., nitrogen) at 2–8°C is recommended to prevent oxidative degradation.
Solubility Profile and Partition Coefficients
This compound’s solubility varies significantly across solvents:
| Solvent | Solubility (mg/mL) | Conditions | Source |
|---|---|---|---|
| Dimethylformamide (DMF) | 15 | 25°C, inert atmosphere | |
| Ethanol | 10 | 25°C | |
| Phosphate Buffer (PBS) | 0.2 | 1:4 DMF:PBS, pH 7.2 | |
| Water | 1.0 | 20°C |
The octanol-water partition coefficient (logP) of 1.18 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. This aligns with its efficacy in systemic parasitic infections, where distribution to hepatic tissues is critical.
Spectroscopic Characterization: NMR, IR, and Mass Spectral Data
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, aromatic), 7.45 (s, 1H, aromatic), 6.90 (s, 2H, NH₂), 6.20 (s, 2H, SO₂NH₂).
- ¹³C NMR : 148.2 (C–SO₂), 135.6 (C–Cl₃), 128.4 (aromatic CH), 122.1 (C–NH₂).
Infrared (IR) Spectroscopy :
- Peaks at 3340 cm⁻¹ (N–H stretch), 1320–1150 cm⁻¹ (S=O asymmetric/symmetric stretches), and 680 cm⁻¹ (C–Cl vibrations).
Mass Spectrometry :
- ESI-MS (Positive Mode) : m/z 379.90 [M+H]⁺, isotopic pattern consistent with three chlorine atoms.
- High-Resolution MS : Monoisotopic mass = 378.9022 Da (C₈H₈Cl₃N₃O₄S₂).
UV-Vis Spectroscopy :
- λₘₐₐ = 227 nm (π→π), 268 nm (n→π), 325 nm (charge transfer).
属性
IUPAC Name |
4-amino-6-(1,2,2-trichloroethenyl)benzene-1,3-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl3N3O4S2/c9-7(8(10)11)3-1-4(12)6(20(14,17)18)2-5(3)19(13,15)16/h1-2H,12H2,(H2,13,15,16)(H2,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVTVIYTBRHADL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)S(=O)(=O)N)S(=O)(=O)N)C(=C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045488 | |
| Record name | Clorsulon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60200-06-8 | |
| Record name | Clorsulon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60200-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clorsulon [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060200068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clorsulon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11389 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CLORSULON | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clorsulon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clorsulon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLORSULON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG1ZDO6LRD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Chlorination of m-Nitrobenzaldehyde
The process initiates with the chlorination of m-nitrobenzaldehyde using chloroform under acidic conditions. This step introduces the trichloroethenyl group (–C(Cl)=CCl₂) at the para position relative to the nitro group. Silica gel (SiO₂) serves as a catalyst, facilitating the reaction at 60–70°C for 4–6 hours. The chlorinated intermediate, 4-nitro-6-(trichloroethenyl)benzaldehyde, is isolated via vacuum filtration and washed with dichloromethane to remove unreacted reagents.
Condensation with Iron and Hydrochloric Acid
The chlorinated intermediate undergoes condensation with iron powder in the presence of hydrochloric acid (HCl) at 80–90°C. This step reduces the nitro group (–NO₂) to an amine (–NH₂) while stabilizing the trichloroethenyl moiety. The reaction mixture is neutralized with sodium hydroxide (NaOH) to precipitate iron oxides, followed by extraction with ethyl acetate to isolate 4-amino-6-(trichloroethenyl)benzaldehyde.
Reduction with Sodium Sulfide
Sodium sulfide (Na₂S) mediates the reduction of the aldehyde group (–CHO) to a methylene group (–CH₂–) in ethanol at 50–60°C. This step yields 4-amino-6-(trichloroethenyl)toluene, which is purified via recrystallization from a hexane-ethyl acetate solvent system. The reaction achieves 85–90% conversion efficiency under optimized conditions.
Sulfonamide Formation
The final stage involves sulfonylation using chlorosulfonic acid (HSO₃Cl) in dichloromethane at 0–5°C, followed by ammonolysis with aqueous ammonia (NH₃). This dual-step process installs sulfonamide groups (–SO₂NH₂) at the 1,3-positions of the benzene ring. The crude product is washed with cold water and dried under vacuum to obtain this compound with a reported purity of 95–97%.
Ammonia-Mediated Purification and Crystallization Method
An alternative protocol, documented in ChemicalBook, emphasizes purification and crystallization to enhance yield and purity. This method assumes the availability of 4-amino-6-(trichloroethenyl)-1,3-benzenedisulfonyl chloride as an intermediate.
Reaction with Ammonia and Activated Carbon
The intermediate is dissolved in a 3:1 ethanol-water mixture containing 20 g/L ammonia. Activated carbon (2 g/L) is added to adsorb impurities, and the mixture is refluxed at 78°C for 1 hour. Lithium hydroxide monohydrate (LiOH·H₂O) adjusts the pH to 8.5–9.0, facilitating sulfonamide bond formation.
Filtration and Crystallization
Post-reflux, the mixture undergoes hot filtration to remove activated carbon, followed by washing with ethanol-water (1:2 v/v). Slow cooling to 10°C induces crystallization, yielding this compound as a white to light yellow powder. This method achieves an 82.5% yield with a purity exceeding 98% (HPLC), as validated by Tokyo Chemical Industry.
Comparative Analysis of Synthetic Methods
The table below contrasts key parameters of the two methods:
The chlorination-condensation method offers superior scalability but requires stringent control over reaction conditions to prevent byproduct formation. In contrast, the ammonia-mediated approach prioritizes purity, making it suitable for pharmaceutical-grade synthesis.
Analytical Characterization of this compound
Quality control protocols from the USP35 pharmacopeia and Tokyo Chemical Industry specify the following benchmarks:
Physicochemical Properties
Chromatographic Purity
USP35 mandates HPLC analysis using a C8 column (4.6 mm × 25 cm) with UV detection at 254 nm. The mobile phase (acetonitrile-phosphate buffer, pH 3.0) resolves this compound with a retention time of 6.8 minutes. System suitability criteria include ≥7400 theoretical plates and ≤1.4 tailing factor.
Industrial-Scale Optimization Challenges
Catalyst Deactivation
Studies on analogous benzimidazole syntheses reveal that catalyst coking and CO poisoning during hydrogenation steps can reduce efficiency. While this compound synthesis avoids hydrogenation, silica gel catalysts in chlorination steps may degrade due to chloride ion accumulation, necessitating periodic replacement.
Solvent Selection
Propylene carbonate and glycerol formal enhance solubility in injectable formulations, but their use in synthesis requires careful removal to meet residual solvent limits (ICH Q3C). Ethanol-water systems offer an eco-friendly alternative but demand energy-intensive distillation.
化学反应分析
Clorsulon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Substitution: this compound can undergo substitution reactions, particularly involving its sulfonamide groups.
Common reagents used in these reactions include hydrochloric acid, iron powder, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Pharmacokinetics of Clorsulon
Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Studies indicate that this compound is well absorbed when administered subcutaneously, with bioavailability ranging from 103% to 114% .
Key Pharmacokinetic Parameters:
- Administration Routes: this compound can be administered intravenously or subcutaneously.
- Half-Life: The half-life varies with dosage; for instance, it was observed to be approximately 2.37 days following intravenous administration at 3 mg/kg body weight .
- Maximum Concentration (Cmax): After subcutaneous administration, Cmax values were noted at different dosages:
Therapeutic Uses in Veterinary Medicine
This compound is predominantly used in veterinary settings to treat infections caused by liver flukes, particularly Fasciola hepatica and Fasciola gigantica. It is often combined with ivermectin to enhance efficacy against a broader spectrum of parasites.
Indications for Use:
- Liver Flukes: Effective against both immature and adult stages.
- Gastrointestinal Roundworms: Targets various species including Ostertagia ostertagi and Haemonchus placei.
- External Parasites: Effective against lice, mites, and ticks in cattle and other livestock .
Case Studies and Efficacy Reports
Several studies have documented the effectiveness of this compound in treating parasitic infections:
- In a study involving cattle with naturally acquired Fasciola hepatica infections, this compound treatment resulted in a fluke reduction rate of up to 99.8% .
- Another research highlighted that this compound effectively eliminated eggs from treated calves within three weeks post-treatment, demonstrating its potent action against adult flukes .
Formulations and Administration
This compound is available in various formulations, often combined with other antiparasitic agents like ivermectin. The recommended dosage typically involves subcutaneous administration at a rate of 1 mL per 50 kg body weight .
Formulation Examples:
| Product Name | Active Ingredients | Indications |
|---|---|---|
| SparMectin Plus this compound | Ivermectin & this compound | Treatment of internal and external parasites |
| Injectable this compound | This compound | Control of liver flukes in livestock |
Safety and Withdrawal Periods
This compound has demonstrated a wide safety margin in studies. Side effects are generally mild, including transient discomfort at the injection site . The withdrawal period for meat is typically set at 35 days post-treatment to ensure food safety.
作用机制
Clorsulon exerts its effects by inhibiting enzymes involved in the glycolytic pathway of liver flukes . Specifically, it targets enzymes such as 8-phosphoglycerate kinase and phosphoglyceromutase, blocking the oxidation of glucose to acetate and propionate . This inhibition leads to a depletion of adenosine triphosphate (ATP) levels, which are essential for the parasite’s survival . The disruption of energy production ultimately results in the death of the flukes.
相似化合物的比较
Clorsulon vs. Albendazole
Key Findings :
- This compound demonstrates superior efficacy against mature liver flukes compared to albendazole in goats .
- Species-specific pharmacokinetics: Goats eliminate this compound faster than sheep, necessitating adjusted dosing .
This compound vs. Macrocyclic Lactones (Ivermectin, Abamectin)
Key Findings :
- Drug-Drug Interaction : Ivermectin and abamectin inhibit ovine ABCG2, reducing this compound’s milk AUC (15.15–15.30 μg·h/mL vs. 20.73 μg·h/mL control) and shortening half-life (T1/2) and mean residence time (MRT) .
- Plasma Levels Unaffected: No significant differences in this compound plasma AUC when co-administered with macrocyclic lactones .
This compound vs. Triclabendazole
Key Findings :
生物活性
Clorsulon is a benzenesulfonamide compound primarily used as an antiparasitic agent, particularly effective against liver flukes such as Fasciola hepatica. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, efficacy in treating infections, and its interaction with transport proteins.
This compound exerts its antiparasitic effects by inhibiting key enzymes involved in the glycolytic pathway of the parasite. Specifically, it targets:
- 3-phosphate-glycerate kinase
- Phospho-glyceromutase
These enzymes are crucial for energy production in flukes, and their inhibition leads to reduced viability of the parasites .
Pharmacokinetics
This compound is well absorbed following oral administration and is primarily eliminated through renal excretion without significant metabolic alteration. The pharmacokinetics have been studied across various animal species, including cattle, sheep, and goats. Notably, this compound has been shown to have a higher milk-to-plasma concentration ratio in wild-type mice compared to Abcg2 knockout mice, indicating the involvement of the ABCG2 transporter in its secretion into milk .
Case Studies
-
Experimental Study on Cattle :
A dose-titration study evaluated this compound's effectiveness against Fasciola hepatica infections in calves. The results indicated:- Control (no drug): 112.2 flukes recovered
- 2 mg/kg: 42 flukes (62.6% reduction)
- 4 mg/kg: 4.8 flukes (95.7% reduction)
- 8 mg/kg: 3 flukes (97.3% reduction)
- 16 mg/kg: 0.2 flukes (99.8% reduction)
-
Combined Therapy :
Research has shown that coadministration of this compound with ivermectin enhances treatment efficacy against multiple parasitic infections by combining nematicide and flukicide effects .
Interaction with Transport Proteins
Recent studies have highlighted this compound's role as a substrate for the ABCG2 transporter, which is significant for its pharmacokinetics and distribution in biological systems. The efflux transport ratios for this compound were significantly higher in cells expressing murine and human ABCG2 compared to parental cells without this transporter:
| Treatment | Mean % Transport ± SD | Mean BL-AP/AP-BL Ratio ± SD |
|---|---|---|
| MDCK-II Parental | 8.31 ± 1.58 | 1.05 ± 0.08 |
| MDCK-II Abcg2 | 10.81 ± 2.02 | 2.20 ± 0.13 |
| MDCK-II ABCG2 | 8.32 ± 0.38 | 1.63 ± 0.17 |
The presence of the ABCG2 inhibitor Ko143 significantly altered these ratios, confirming the selective participation of this transporter in this compound's efflux .
常见问题
Q. What are the critical parameters for optimizing Clorsulon synthesis, and how can researchers validate reaction efficiency?
this compound synthesis involves carbonyl condensation of m-nitrobenzaldehyde with chloroform, followed by dechlorination, nitro reduction, chlorosulfonation, and sulfonamide formation . To optimize synthesis, researchers should:
- Monitor reaction conditions (e.g., temperature, pH, solvent ratios) at each step using techniques like HPLC or NMR to track intermediate purity.
- Validate efficiency via yield calculations and impurity profiling using thin-layer chromatography (TLC) with a 4:1 chloroform-methanol solvent system, comparing Rf values to standards .
- Cross-reference synthetic protocols with the United States Pharmacopeia (USP) guidelines for consistency in industrial-scale reproducibility .
Q. How can researchers ensure accuracy in quantifying this compound purity, and what are common pitfalls in chromatographic methods?
USP monographs recommend TLC or reverse-phase HPLC for purity analysis . Key steps include:
- Preparing test and standard solutions at 10 mg/mL in methanol and diluting to 100 mL for consistent baseline measurements.
- Using a 254 nm UV detector for HPLC analysis with a mobile phase of water-acetonitrile-glacial acetic acid (79:20:1) to resolve this compound from degradation products.
- Avoiding overloading TLC plates (≤10 µL spots) to prevent skewed Rf values. Common pitfalls include inconsistent solvent front development and misidentification of minor impurities due to inadequate reference standards .
Q. What experimental design considerations are critical for studying this compound’s antiparasitic mechanism of action?
Researchers should:
- Use in vitro models (e.g., helminth cell cultures) to isolate this compound’s enzymatic inhibition effects, focusing on sulfhydryl enzyme disruption.
- Pair with in vivo trials in target species (e.g., cattle) to assess bioavailability and dose-response relationships, ensuring sample sizes meet statistical power requirements (e.g., ANOVA with post-hoc tests) .
- Include control groups treated with structurally similar sulfonamides to differentiate this compound-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Discrepancies often arise from metabolic differences or host-parasite interactions. To address this:
- Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations (measured via HPLC ) with parasite mortality rates.
- Use meta-analysis to compare datasets across studies, adjusting for variables like host immune status or parasite resistance markers .
- Validate findings via ex vivo assays, where parasites extracted from treated hosts are exposed to this compound to isolate drug effects from host factors .
Q. What methodologies are recommended for detecting this compound residues in biological matrices, and how can sensitivity thresholds be improved?
The FDA’s Enforcement Plan mandates confirmatory assays (e.g., LIB 3038 and MK-0401) for milk residue detection . Advanced approaches include:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) to achieve sub-ppb detection limits.
- Solid-phase extraction (SPE) for sample cleanup, using C18 cartridges to reduce matrix interference .
- Cross-validate results with receptor-binding assays (e.g., CHARM II for tetracyclines) adapted for sulfonamides .
Q. How can researchers design studies to investigate this compound resistance in parasitic nematodes?
Resistance studies require:
- Longitudinal field trials with controlled this compound exposure, monitoring phenotypic changes (e.g., egg hatch assays) and genetic markers (e.g., β-tubulin mutations via PCR).
- Comparative genomics of resistant vs. susceptible parasite strains to identify SNPs linked to sulfonamide metabolism .
- Dose-escalation protocols to determine lethal concentration (LC50) shifts over generations, using Probit analysis for statistical rigor .
Q. What strategies mitigate variability in this compound’s bioavailability across different animal models?
Variability often stems from interspecies differences in metabolism. Solutions include:
- Formulating this compound with bioavailability enhancers (e.g., cyclodextrins) and testing via crossover studies in ruminants vs. monogastrics.
- Using physiologically based pharmacokinetic (PBPK) modeling to predict absorption rates based on gastric pH and enzyme profiles .
- Validating with microdialysis probes implanted in target tissues (e.g., liver, kidneys) to measure real-time drug distribution .
Methodological Frameworks
- Data Analysis : For conflicting results, apply mixed-effects models to account for hierarchical data structures (e.g., nested parasite populations) .
- Ethical Compliance : Ensure animal trials adhere to Institutional Animal Care and Use Committee (IACUC) guidelines, including justification of sample sizes and humane endpoints .
- Literature Gaps : Prioritize studies addressing this compound’s environmental persistence or non-target species toxicity, using ecotoxicological assays (e.g., Daphnia magna toxicity tests) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
